molecular formula C5H7NO3S B13143976 4-Methylfuran-3-sulfonamide

4-Methylfuran-3-sulfonamide

Cat. No.: B13143976
M. Wt: 161.18 g/mol
InChI Key: VYDPTLGOXPVPPP-UHFFFAOYSA-N
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Description

4-Methylfuran-3-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylfuran-3-sulfonamide typically involves the reaction of 4-methylfuran with sulfonamide reagents under specific conditions. One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the use of oxidizing agents such as DIB (di-tert-butyl peroxide) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions, utilizing readily available thiols and amines as starting materials. The process is designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylfuran-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: DIB, hydrogen peroxide, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Methylfuran-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its therapeutic effects.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 4-Methylfuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition prevents bacterial replication and exerts antimicrobial effects. Additionally, the compound may interact with other biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

4-Methylfuran-3-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfanilamide: A well-known sulfonamide antibiotic with similar antimicrobial properties.

    Sulfonimidates: Compounds with a sulfur (VI) center, used as intermediates in the synthesis of other organosulfur compounds.

    Sulfonamides: A broad class of compounds with various applications in medicine and industry.

Properties

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

4-methylfuran-3-sulfonamide

InChI

InChI=1S/C5H7NO3S/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI Key

VYDPTLGOXPVPPP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1S(=O)(=O)N

Origin of Product

United States

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